2,3-Dihydro-1H-phosphole
Description
Structure
3D Structure
Properties
CAS No. |
1769-52-4 |
|---|---|
Molecular Formula |
C4H7P |
Molecular Weight |
86.07 g/mol |
IUPAC Name |
2,3-dihydro-1H-phosphole |
InChI |
InChI=1S/C4H7P/c1-2-4-5-3-1/h1,3,5H,2,4H2 |
InChI Key |
BESIKFZDYUEIPV-UHFFFAOYSA-N |
SMILES |
C1CPC=C1 |
Canonical SMILES |
C1CPC=C1 |
Other CAS No. |
1769-52-4 |
Synonyms |
2,3-dihydro-1H-phosphole |
Origin of Product |
United States |
Historical Context of Dihydrophosphole Chemistry
The exploration of phosphole chemistry is a relatively recent endeavor compared to that of its lighter heteroatomic cousins like pyrrole (B145914), furan (B31954), and thiophene, which were discovered in the 19th century. The first phosphole derivative, 1,2,3,4,5-pentaphenyl-1H-phosphole, was not isolated until 1959. The parent, unsubstituted 1H-phosphole was prepared much later, in 1983, by the low-temperature protonation of lithium phospholide. wikipedia.org
A pivotal development in the synthesis of dihydrophosphole systems was the McCormack reaction, which involves the cycloaddition of a 1,3-diene to a phosphonous dihalide. wikipedia.org This method provided a viable route to phospholene oxides, which can be subsequently reduced to the corresponding dihydrophospholes. acs.org Early research was often hampered by the perception of phospholes as simple, heavier analogues of pyrrole. However, it was eventually understood that 1H-phospholes are only weakly aromatic and have a chemistry that more closely resembles that of cyclopentadienes. This realization, coupled with the development of synthetic methodologies, paved the way for a more systematic investigation into the chemistry of dihydrophospholes and their derivatives.
Significance Within Phosphorus Heterocyclic Chemistry
2,3-Dihydro-1H-phosphole and its derivatives hold a special place in the landscape of phosphorus heterocyclic chemistry. Unlike their fully aromatic counterparts, the phospholes, the partially saturated ring of this compound imparts a distinct combination of properties. The phosphorus atom in this system is pyramidal, a structural feature that has profound implications for its reactivity and coordinating ability. wikipedia.org
The significance of these compounds stems from several key aspects:
Tunable Electronic and Steric Properties: The substituents on the phosphorus atom and the carbon backbone can be readily modified, allowing for the fine-tuning of the molecule's electronic and steric characteristics. This is particularly crucial for its application as a ligand in transition metal catalysis.
Chiral Scaffolds: The phosphorus atom in dihydrophospholes can be a stereocenter, leading to the development of P-stereogenic ligands. These chiral phosphines are highly valuable in asymmetric catalysis, facilitating enantioselective transformations. researchgate.net
Versatile Precursors: Dihydrophospholes serve as precursors to a wide array of other organophosphorus compounds. ontosight.ai Oxidation can lead to phospholene oxides, while other reactions can be used to construct more complex polycyclic and functionalized phosphorus heterocycles. rsc.orgontosight.ai The reactivity of the double bond within the ring also allows for further chemical transformations.
The unique blend of features positions this compound as a bridge between simple phosphines and more complex phosphole systems, offering a platform for fundamental studies and practical applications.
Overview of Research Trajectories for 2,3 Dihydro 1h Phosphole
Ring-Closure Approaches to the this compound Core
The formation of the this compound ring system is primarily achieved through various ring-closure strategies. These methods involve the formation of the phosphorus-containing heterocycle from acyclic precursors.
McCormack Cycloaddition Reactions
The McCormack reaction is a powerful and widely utilized method for synthesizing phospholenium cations, which are precursors to this compound derivatives. wikipedia.orgresearchgate.net This reaction involves the [4+2] cycloaddition of a 1,3-diene with a phosphorus-containing dienophile. tandfonline.comtandfonline.com
A common approach within the McCormack cycloaddition framework involves the reaction of phosphorus trihalides, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃), with 1,3-dienes. scispace.comcardiff.ac.uk This reaction typically proceeds to form a cyclic phosphonium (B103445) halide intermediate. For instance, the reaction of 1,3-butadiene (B125203) with dichloromethylphosphine (DCMP) has been studied using density functional theory (DFT), which indicates a cheletropic process involving the formation of an ionic intermediate. tandfonline.comtandfonline.comresearchgate.netresearchgate.net The resulting cycloadduct can then be hydrolyzed to yield the corresponding 3-phospholene 1-oxide. tandfonline.com
The reaction conditions for the McCormack cycloaddition can influence the reaction time. For example, the synthesis of 3,4-dimethyl-1-phenylphosphole from 2,3-dimethylbutadiene and dichlorophenylphosphine (B166023) can require long reaction times, which can be significantly reduced by conducting the reaction under high pressure. ethz.ch
Table 1: Examples of McCormack Cycloaddition with Phosphorus Trihalides
| Diene | Phosphorus Reagent | Product | Reference |
| 1,3-Butadiene | Dichloromethylphosphine (DCMP) | 3-Phospholene oxide (after hydrolysis) | tandfonline.comtandfonline.com |
| Isoprene | Dichlorophenylphosphine | 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1H-phosphole | researchgate.net |
| 2,3-Dimethylbutadiene | Dichlorophenylphosphine | 3,4-Dimethyl-1-phenylphosphole | ethz.ch |
| 1,4-Diphenyl-1,3-butadiene | (2-Chloroethyl)dichlorophosphite | Cyclic phosphinyl chlorides | cdnsciencepub.com |
1-Alkoxy-2,3-dihydro-1H-phosphole 1-oxides can be synthesized through the McCormack cycloaddition followed by alcoholysis. scispace.com The initial cycloadducts formed from the reaction of 1,3-dienes and phosphorus trihalides can be treated with alcohols to yield the desired 1-alkoxy-3-phospholene 1-oxides. scispace.com An improved method involves using an excess of the alcohol as the solvent and a solid base like sodium carbonate, leading to better yields of the final product. scispace.com Alternatively, dichlorophosphites or aryloxydichlorophosphines can be used in the cycloaddition reaction, which after hydrolysis, also afford the corresponding phosphinates. scispace.com These 1-alkoxy-2,5-dihydro-1H-phosphole oxides can serve as starting materials for the synthesis of other P-heterocycles, such as 1,2-dihydrophosphinine oxides through ring enlargement reactions. tandfonline.com
The McCormack reaction initially produces phospholium salts. researchgate.netacs.org These salts are valuable intermediates that can be further derivatized. For example, they can be hydrolyzed to form phosphine oxides or undergo dehydrohalogenation to yield phospholes. wikipedia.org The phospholium salts themselves can be stabilized by complexation with transition metals. acs.org Highly substituted phospholium salts have been prepared through a ring expansion reaction of aluminum halide σ-complexes of cyclobutadienes with phosphonous dichlorides. researchgate.net
Michael Addition and Intramolecular Knoevenagel Condensation Pathways
Alternative synthetic routes to the this compound skeleton involve Michael addition and intramolecular Knoevenagel condensation reactions. A phosphine can undergo a phospha-Michael addition to an activated α,β-unsaturated carbonyl compound, leading to a zwitterionic enolate intermediate. nih.gov This can be followed by an intramolecular reaction to form the ring.
A tandem Knoevenagel condensation followed by an oxa-Michael addition has also been utilized to synthesize chromene derivatives, which demonstrates the principle of combining these reaction types for heterocycle synthesis. mdpi.com This strategy can be conceptually applied to the synthesis of phosphorus heterocycles. For instance, the reaction of a pyrazolone (B3327878) with an aldehyde can proceed via a Knoevenagel condensation to form an enone, which then undergoes a Michael addition with a second pyrazolone molecule. nih.gov
Zirconacyclopentene-Mediated Routes to Phospholenes
A versatile method for the synthesis of substituted phospholenes involves the use of zirconacyclopentenes. researchgate.netresearchgate.net These five-membered zirconacycles are readily prepared from the reaction of alkynes and alkenes with zirconocene (B1252598) compounds. researchgate.net The subsequent reaction of these zirconacyclopentenes with dichlorophosphines, such as dichlorophenylphosphine, results in the formation of 2-phospholenes in high yields. researchgate.netresearchgate.net This method offers a convenient one-pot synthesis from an alkyne, alkene, dichlorophosphine, and a zirconocene source. researchgate.net This approach is part of a broader strategy of metallacycle transfer from zirconium to main group elements for the synthesis of various heterocycles. sciforum.net The reaction of zirconacyclopentadienes with dichlorophosphines has also been shown to be a viable route to phospholes. researchgate.netwikipedia.org
Ruthenium-Mediated Photochemical Rearrangement Approaches
A notable synthetic pathway involves a ruthenium-promoted photochemical rearrangement. This process can convert a coordinated phosphaalkyne into a 1H-phosphindole derivative. researchgate.net Specifically, when a ruthenium-3,3-diphenyl-3H-phosphindole adduct is irradiated, it undergoes a photochemical rearrangement to produce 2,3-diphenyl-1H-phosphindole. researchgate.net A synthetic cycle has been developed for this conversion that allows for the recycling of the ruthenium cation [RuH(dppe)2]+. researchgate.net This method provides a route to functionalized phosphindoles, which are analogs of this compound.
Phosphenium-Dication-Mediated Carbon-Phosphorus and Carbon-Carbon Bond Formations
A metal-free approach for the synthesis of (di)benzophosphole derivatives has been developed utilizing a phosphenium-dication-mediated sequential C-P and C-C bond forming reaction. researchgate.netnih.govosaka-u.ac.jp This method allows for the direct synthesis of these compounds from readily available arylalkynes and phosphinic acids in a single step. researchgate.netnih.gov The reaction is promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and proceeds without the need for metal catalysts. osaka-u.ac.jpnih.gov
The proposed mechanism involves the in-situ generation of phosphenium dication equivalents from phosphinic acids and Tf2O. osaka-u.ac.jpnih.gov These reactive intermediates then couple with simple (hetero)biaryls to form the corresponding dibenzophospholes. nih.gov An alkyne moiety can trigger the reaction, enabling the construction of arene-fused phosphole rings. osaka-u.ac.jp This strategy has also been successfully applied to the synthesis of six- and seven-membered phosphacycles. researchgate.net
| Reactants | Reagent | Product | Yield |
| Phenylphosphinic acid, Arylalkyne | Tf2O | Benzophosphole derivative | Good to high yields osaka-u.ac.jp |
| Phosphinic acids, (Hetero)biaryls | Tf2O | Dibenzophospholes | Direct formation nih.gov |
This table summarizes the phosphenium-dication-mediated synthesis of benzophosphole derivatives.
Photoelectrochemical Strategies for Benzo[b]phosphole Oxide Construction
A sustainable and efficient method for constructing diverse benzo[b]phosphole oxides involves a photoelectrochemical (PEC) strategy. uni-regensburg.de This approach combines photocatalysis with synthetic organic electrochemistry to achieve the synthesis from secondary phosphine oxides and non-activated internal alkynes, with yields reaching up to 93%. uni-regensburg.de The process eliminates the need for stoichiometric transition-metal oxidants, sacrificial additives, and bases that are often required in traditional methods. uni-regensburg.de
The mechanism is initiated by an intermolecular single electron transfer (SET) between the organophotocatalyst 4CzIPN and the secondary phosphine oxide upon photoexcitation, which triggers a radical mechanism. uni-regensburg.de The photocatalyst is then regenerated through anodic oxidation, making electricity a greener oxidant. uni-regensburg.de This PEC methodology is noted for its good functional group tolerance. uni-regensburg.de
| Reactants | Catalyst | Conditions | Product | Yield |
| Secondary phosphine oxides, Non-activated internal alkynes | 4CzIPN | Photoelectrochemical, 1.8 V, 456 nm lamp | Benzo[b]phosphole oxides | Up to 93% uni-regensburg.de |
This table details the photoelectrochemical synthesis of benzo[b]phosphole oxides.
Palladium-Catalyzed Cross-Coupling and Cyclization Routes for Azaphospholes
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of various heterocyclic compounds, including those containing phosphorus. researchgate.netwiley-vch.de These methods are valued for their mild and chemoselective reaction conditions, making them suitable for preparing complex and highly functionalized molecules. researchgate.net
Specifically, palladium catalysis can be employed in the synthesis of azaphosphole derivatives. The synthesis of indoles via a palladium-catalyzed cross-coupling of ammonia (B1221849) with 2-alkynylbromoarenes, followed by cyclization, demonstrates a relevant strategy. rsc.org This type of reaction, which forms a C-N bond and subsequent cyclization, can be conceptually extended to the synthesis of azaphospholes, where a phosphorus atom is incorporated into the heterocyclic ring. wiley-vch.dersc.org The use of palladium catalysts with specific ligands, such as Josiphos, allows these reactions to proceed under relatively mild conditions. rsc.org
Transformations of Existing Phosphole Ring Systems
Double-Bond Rearrangement of 2,5-Dihydro-1H-phospholes
2,3-Dihydro-1H-phospholes can be obtained from their 2,5-dihydro isomers. google.com 2,5-Dihydro-1H-phospholes are often contaminated with the unsymmetrically substituted 2,3-dihydro-1H-phospholes. google.com This inherent mixture can be a source for obtaining the 2,3-dihydro isomers. Furthermore, the 1H-phosphole to 2H-phosphole sigmatropic rearrangement is a known process that can be utilized in the preparation of new phosphorus-containing ligands. researchgate.net This rearrangement highlights the potential for isomerizing phosphole derivatives to access different substitution patterns.
Synthesis from Oxaphosphabicyclo[3.1.0]hexanes via Ring Fission and Elimination
An alternative route to phosphole derivatives involves the transformation of 3-phosphabicyclo[3.1.0]hexane 3-oxides. researchgate.net These compounds can be derived from 2,5-dihydro-1H-phosphole oxides. researchgate.net The ring system of these bicyclic compounds can be manipulated through ring fission and elimination reactions to yield various phosphole-based structures. This approach demonstrates how existing complex phosphorus heterocycles can serve as precursors to other desired phosphole derivatives.
Reductive Conversions of Phospholium Salts to Phosphorus(III)-Functionalized Dihydrophospholes
One notable method for the synthesis of 2,3-dihydro-1H-phospholes involves the reductive conversion of phospholium salts. For instance, 1,1-diphenyl-2,5-dihydrophospholium salts have been synthesized and utilized as precursors. dtic.mil These salts can be converted into valuable intermediates such as alkadienyl phosphine oxides and trienes. dtic.mil However, attempts to generate highly nucleophilic diylides from these salts were unsuccessful, leading instead to a nucleophilic attack by the base that resulted in ring opening. dtic.mil The monoylide derived from these salts serves as a key synthetic precursor, providing access to phosphine oxides and trienes with high yields and stereoselectivity. dtic.mil An unexpected alkylation on the phosphorus atom with concomitant ring opening has also been observed with certain salts. dtic.mil
Ring-Closing Metathesis Strategies for Dihydrophospholes
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including dihydrophospholes. organic-chemistry.orgd-nb.info This method allows for the formation of rings of various sizes, from five to thirty members. organic-chemistry.org The development of ruthenium-based catalysts, particularly the second-generation Grubbs catalysts, has significantly expanded the scope of RCM due to their tolerance of a wide array of functional groups. organic-chemistry.orgpitt.edu The driving force for the RCM of terminal olefins is the entropically favorable removal of volatile ethylene (B1197577) from the reaction mixture. organic-chemistry.org
The mechanism of RCM involves a key metallacyclobutane intermediate that can undergo cycloreversion to yield the desired product. organic-chemistry.orgpitt.edu For the synthesis of nitrogen-containing heterocycles like 3-pyrrolines and tetrahydropyridines, which are structurally analogous to dihydrophospholes, RCM has proven to be highly effective. d-nb.infonih.gov Strategies to overcome the challenges associated with the coordination of basic atoms like nitrogen to the metal catalyst include the use of bulky substituents or electron-withdrawing groups to deactivate the heteroatom. d-nb.info These approaches have enabled the synthesis of complex heterocyclic structures with lower catalyst loadings and shorter reaction times. d-nb.infonih.gov
Tautomerization of 1H-Phospholes to 2H-Phospholes as Transient Intermediates
The tautomerization of 1H-phospholes into their 2H-phosphole isomers is a critical process that unlocks a rich and varied chemistry. acs.orgnih.gov While 1H-phospholes have been well-characterized, the parent 2H-phosphole remains an elusive and unobserved species. acs.org However, these transient 2H-phospholes are readily accessible through a acs.orgresearchgate.net-sigmatropic shift of a substituent from the phosphorus atom to the α-carbons of the ring. acs.orgnih.govd-nb.info This equilibrium allows for a diverse range of substitution patterns. acs.org
These transient 2H-phospholes exhibit cyclopentadiene-like reactivity, making them powerful synthetic intermediates. acs.orgnih.gov They readily participate in [4+2] cycloaddition reactions with various dienophiles, including alkenes, alkynes, and conjugated dienes. acs.orgnih.gov This reactivity has been harnessed to prepare a variety of novel polycyclic phosphorus-containing structures. acs.org Furthermore, deprotonation of 2H-phospholes provides a straightforward route to aromatic phospholide ions, which are key for functionalizing the preformed phosphole ring. acs.org The interconversion between 1H- and 2H-phospholes can be influenced by the substitution pattern on the phosphole ring. acs.org
Derivatization Strategies Post-Synthesis
Once the this compound ring system is constructed, a variety of derivatization strategies can be employed to modify its properties and introduce new functionalities.
Functionalization at the Phosphorus Atom (Phosphine Oxides, Sulfides, Phosphinates)
The phosphorus atom in dihydrophospholes is a key site for functionalization. The trivalent phosphorus can be readily oxidized to form the corresponding phosphine oxides, sulfides, and selenoxides. researchgate.netresearchgate.net This transformation from P(III) to P(V) significantly alters the electronic properties of the molecule. For instance, the oxidation of a phosphole to its phosphine oxide leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Secondary phosphine oxides (SPOs) are particularly valuable P-stereogenic precursors due to their bench stability and the stereospecific functionalization of their P-H bond. nih.gov They can be converted into a variety of P-stereogenic tertiary phosphine oxides and thiophosphinates through reactions like the Michaelis-Becker, Hirao, or Pudovik reactions. nih.gov The deprotonated form of SPOs can react with alkyl halides to produce tertiary phosphine oxides with high configurational stability. nih.gov Similarly, phosphine sulfides can be prepared and subsequently desulfurized to regenerate the P(III) species, allowing for further functionalization. researchgate.net
Alkylation of Dihydrophospholes with Bifunctional Reagents
The alkylation of dihydrophospholes can be achieved using bifunctional reagents. For example, 1-aryl-2,5-dihydro-1H-phospholes can be quaternized with methyl bromoacetate (B1195939) to form phosphonium salts. researchgate.net These salts serve as precursors to heterocyclic phosphoranes, which can then be utilized in further reactions. researchgate.net
Hetero-bifunctional cross-linking reagents, which contain two different reactive groups such as an activated ester and a maleimide, are also employed for linking molecules. dojindo.com These reagents react specifically with different functional groups, for instance, amines and sulfhydryl groups, respectively. dojindo.com While not directly applied to dihydrophospholes in the provided context, this principle of using bifunctional reagents for targeted modifications is a general and powerful strategy in organic synthesis. rsc.org
Introduction of π-Conjugated Substituents
Introducing π-conjugated substituents onto the dihydrophosphole framework is a key strategy for developing novel organic materials with interesting optical and electronic properties. researchgate.net The incorporation of aromatic substituents, for example, can create an extended π-conjugated system. researchgate.net This can influence the electronic properties of the phosphole ring, such as reducing the hyperconjugation with the exocyclic P-R bond and increasing the σ-donor ability of the phosphole. researchgate.net
Selective Conversion of Phosphole Oxides with Sulfonyl Isocyanates
The reaction of phosphole oxides with sulfonyl isocyanates presents a highly effective and chemoselective method for the synthesis of sulfonylimino phospholes. researchgate.netrsc.org This synthetic strategy has been recognized as a powerful tool for modifying the properties of phosphole-based materials, yielding products with potential applications in areas like aggregation-induced emission (AIE) luminogens. rsc.orgnih.gov The process is characterized by high yields and a high degree of selectivity, making it a facile route to novel phosphole derivatives. rsc.org
The core of this transformation lies in the reaction of the P=O double bond of a phosphole oxide with a sulfonyl isocyanate. This results in the formation of a P=N bond, converting the phosphole oxide into a sulfonylimino phosphole. researchgate.net Theoretical calculations support an addition-elimination mechanism for this conversion. nih.gov This method is particularly advantageous as it starts from air-stable and readily isolable phosphole oxides. nih.gov
Reaction Conditions and Substrate Scope
The reaction conditions for the selective conversion are highly dependent on the structure of the starting phosphole oxide. researchgate.net For instance, the reactivity of the phosphole oxide is influenced by the steric and electronic environment of the P=O group. Dibenzo[b,d]phosphole oxide (DBPO), with its planar structure and accessible P=O double bond, exhibits high reactivity. researchgate.net
The reaction is typically carried out using sulfonyl isocyanates such as chlorosulfonyl isocyanate (CSI) or p-toluenesulfonyl isocyanate (TSI). researchgate.netnih.gov The choice of the sulfonyl isocyanate can influence the properties of the resulting sulfonylimino phosphole. For example, substituting a chloro group with a tosyl moiety can increase the electron density at the phosphorus atom. nih.gov
The table below summarizes the reaction conditions for the conversion of various phosphole oxides to sulfonylimino phospholes.
Table 1: Synthesis of Sulfonylimino Phospholes from Phosphole Oxides
| Phosphole Oxide | Sulfonyl Isocyanate | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Dibenzo[b,d]phosphole oxide (DBPO) | Chlorosulfonyl isocyanate (CSI) | Chlorosulfonylimino-dibenzo[b,d]phosphole | Toluene, 0 °C to rt, 1 h | 95% | researchgate.net |
| Dibenzo[b,d]phosphole oxide (DBPO) | p-Toluenesulfonyl isocyanate (TSI) | Tosylimino-dibenzo[b,d]phosphole | Toluene, reflux, 24 h | 92% | researchgate.net |
| 2,3,4,5-Tetraphenylphosphole oxide | Chlorosulfonyl isocyanate (CSI) | Chlorosulfonylimino-2,3,4,5-tetraphenylphosphole | Toluene, reflux, 24 h | 94% | researchgate.net |
Detailed Research Findings
Research has demonstrated the broad applicability of this reaction. For example, various phosphole oxides have been successfully converted into their corresponding sulfonylimino derivatives. researchgate.net The reaction of phosphetane (B12648431) oxides with sulfonyl isocyanates also proceeds with retention of configuration, highlighting the stereospecificity of this type of conversion. rsc.org
The products of this reaction, sulfonylimino phospholes, have shown interesting photophysical properties. rsc.orgnih.gov The modification of the phosphorus atom from a P=O to a P=N-SO₂R group can lead to significant shifts in the fluorescence maxima of the phosphole system. rsc.org This facile modification allows for the fine-tuning of the electronic and emissive properties of phosphole-based materials. rsc.orgnih.gov
The table below provides further details on the specific compounds involved in this synthetic methodology.
Table 2: Characterization of Reactants and Products
| Compound Name | Structure | Role | Key Characteristics |
|---|---|---|---|
| Dibenzo[b,d]phosphole oxide (DBPO) | Reactant | Planar structure, high reactivity. researchgate.net | |
| Chlorosulfonyl isocyanate (CSI) | Reagent | Highly reactive isocyanate. researchgate.net | |
| p-Toluenesulfonyl isocyanate (TSI) | Reagent | Used for introducing a tosyl group. researchgate.netnih.gov | |
| Chlorosulfonylimino-dibenzo[b,d]phosphole | Product | Formed in high yield from DBPO and CSI. researchgate.net |
Cycloaddition Reactions
Cycloaddition reactions involving phosphole systems are powerful methods for constructing phosphorus-containing polycyclic frameworks. The reactivity of the phosphole ring, particularly the transient 2H-phosphole tautomer, allows it to participate as a diene in various Diels-Alder reactions.
Diels-Alder Reactions with 2H-Phospholes as Dienes
The tautomerization of 1H-phospholes to the less aromatic 2H-phospholes is a key process that unlocks their potential as dienes in hetero-Diels-Alder reactions. researchgate.netd-nb.info These in situ generated 2H-phospholes readily react with a range of dienophiles. researchgate.netresearchgate.netresearchgate.net
A notable transformation is the phospha-aza-Diels-Alder reaction between 2H-phospholes and activated, electron-poor imines, such as N-sulfonyl-α-iminoesters. researchgate.netnih.govresearchgate.net This reaction proceeds in a highly chemoselective and moderately diastereoselective manner to produce 1-phospha-2-azanorbornenes (PANs). researchgate.netnih.govresearchgate.net The 2H-phosphole, acting as the diene, is generated in situ from its corresponding 1H-phosphole tautomer through a researchgate.netd-nb.info-sigmatropic shift. d-nb.inforesearchgate.net Theoretical calculations have confirmed that this cycloaddition follows a normal electron demand pathway. nih.govresearchgate.net The reaction has been successfully applied to various P-substituted 2H-phospholes, yielding a range of diastereomeric α-substituted PANs. researchgate.net The resulting PANs contain a reactive phosphorus-nitrogen bond that can be subsequently cleaved by nucleophiles. d-nb.infonih.govresearchgate.net
Table 1: Phospha-aza-Diels-Alder Reaction of 2H-phospholes with an Activated Imine
| 2H-Phosphole Reactant (in situ) | Dienophile (Imine) | Product | Key Findings | Reference(s) |
| 2H-Phospholes (various P-substituents) | N-sulfonyl-α-iminoester | 1-Phospha-2-azanorbornenes (PANs) | Highly chemoselective, moderately diastereoselective. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |
The hetero-Diels-Alder reaction of in situ generated 2H-phospholes has been extended to arylallenes as dienophiles. rsc.org This phospha-Diels-Alder reaction demonstrates high yields and excellent regioselectivity, affording novel 6-methylene-1-phosphanorbornenes. rsc.org The cycloaddition occurs selectively at the internal C=C double bond of the allene. rsc.orgrsc.org Density Functional Theory (DFT) calculations of the possible transition states have been used to rationalize the observed regioselectivity. rsc.orgrsc.org The resulting 6-methylene-1-phosphanorbornene products can be further functionalized. For instance, their sulfide (B99878) derivatives undergo nucleophilic addition with diphenylphosphine, and subsequent desulfurization yields bidentate phosphine ligands featuring a 1-phosphanorbornene-modified PCH₂CH₂P skeleton. rsc.orgrsc.org
Table 2: Hetero-Diels-Alder Reaction of 2H-phospholes with Allenes
| 2H-Phosphole Reactant (in situ) | Dienophile (Allene) | Product | Key Findings | Reference(s) |
| 2H-Phospholes | Arylallenes | 6-Methylene-1-phosphanorbornenes | High yield, excellent regioselectivity. rsc.org Reaction occurs at the internal C=C bond of the allene. rsc.orgrsc.org | rsc.orgrsc.org |
1,3-Dipolar Cycloaddition Reactions
This compound derivatives can also act as dipolarophiles in 1,3-dipolar cycloadditions. acs.orgtandfonline.com Enantiopure five-membered ring nitrones, derived from sources like L-tartaric acid, undergo highly regio- and stereoselective cycloaddition reactions with racemic 2,3-dihydro-1-phenyl-1H-phospholes. bohrium.com This process leads to the formation of two readily separable tricyclic cycloadducts, which incorporate a fused pyrrolidine-phospholane ring system. acs.org A significant outcome of this reaction is the kinetic resolution of the racemic dihydrophosphole derivative. acs.orgbohrium.com The cycloadditions of nitrones with 2,3-dihydro-1-phenyl-1H-phosphole 1-oxide result in a single cycloadduct, indicating a highly diastereoselective approach of the nitrone from the face anti to the phenyl group on the phospholene oxide. researchgate.net When a chiral nitrone is used, two diastereomers are formed, and the structure of the major isomer has been confirmed by X-ray analysis. researchgate.nettandfonline.com
Substitution and Functional Group Transformations
Beyond cycloadditions, the phosphorus center in dihydrophosphole systems is a key site for reactivity, particularly in nucleophilic substitution reactions.
Nucleophilic Substitution at Phosphorus(V) Centers
The phosphorus-nitrogen bond in 1-phospha-2-azanorbornenes (PANs), which are synthesized from 2H-phospholes, is highly reactive towards nucleophiles. d-nb.inforesearchgate.net This reactivity allows for nucleophilic substitution at the phosphorus(V) center, leading to P-N bond cleavage and the formation of 2,3-dihydrophosphole derivatives. nih.govresearchgate.netmdpi.com For example, the reaction of PANs with alcohols, such as ethanol, results in the cleavage of the P-N bond and the formation of 1-alkoxy-2,3-dihydrophospholes. mdpi.com This reaction is reversible, but the product can be trapped by sulfurization of the phosphorus atom. researchgate.net The cleavage of the P-N bond in a PAN by achiral nucleophiles like water or Grignard reagents also yields corresponding 2,3-dihydrophosphole derivatives. mdpi.com These transformations represent a formal nucleophilic substitution at the phosphorus atom, where the nitrogen-containing group acts as a leaving group. The mechanism for these reactions is proposed to be an Sₙ2-type process. mdpi.com Studies on nucleophilic substitution at phosphorus centers indicate that the reaction pathway can differ significantly from substitutions at carbon, often involving stable pentacoordinate intermediates rather than a simple double-well potential energy surface. scispace.comsapub.org
Oxidation and Reduction Pathways
The phosphorus atom in this compound and its derivatives can readily undergo oxidation to form the corresponding phosphole oxides. This transformation significantly alters the electronic properties and reactivity of the heterocyclic ring. The oxidation introduces a P=O group, which can change the delocalization mode within the ring from weakly aromatic to anti-aromatic. researchgate.net For instance, 1-phenylbenzo[b]phosphole-1-oxide can be reduced to racemic 2,3-dihydro-1-phenylbenzo[b]phosphole, which can then be reoxidized. researchgate.netresearchgate.net The oxidation of secondary phosphine oxides can initiate a radical pathway leading to the formation of phosphinoyl radicals. acs.org These radicals are key intermediates in the synthesis of benzo[b]phosphole oxides. acs.orgrsc.org
Reduction of the phosphole oxide functionality back to the phosphine is also a crucial transformation. Hydridic reagents can be used for this purpose, although forcing conditions may be necessary, especially with sterically hindered substrates. researchgate.net For example, the reduction of 1-phenylbenzo[b]phosphole-1-oxide yields 2,3-dihydro-1-phenylbenzo[b]phosphole. researchgate.net
Table 1: Oxidation and Reduction Reactions of this compound Derivatives
| Starting Material | Reagent/Condition | Product | Reaction Type |
|---|---|---|---|
| 1-Phenylbenzo[b]phosphole-1-oxide | Reduction | Racemic 2,3-dihydro-1-phenylbenzo[b]phosphole | Reduction |
| Racemic 2,3-dihydro-1-phenylbenzo[b]phosphole | Asymmetric Appel conditions | 1-Phenylbenzo[b]phosphole-1-oxide | Oxidation |
| Secondary phosphine oxides | Mn(III), Cu(II), or Ag(I)-based oxidants | Phosphinoyl radicals | Oxidation |
| (Mes*)2P(=O)Cl | Hydridic reagents | (Mes*)2P(=O)H | Reduction |
Halogenation Reactions at the Phosphole Ring
Halogenation of the this compound ring system can occur at the phosphorus atom or at the carbon backbone, leading to a variety of functionalized derivatives. For example, the reaction of 1-phenyl-2-phospholene 1-oxide with bromine can introduce bromine substituents into the heterocyclic structure. researchgate.net Dehydrohalogenation of C-halophospholane 1-oxides is a key step in the synthesis of 1-substituted 1H-phospholes. This process typically follows the halogenation of 2,5-dihydro-1H-phospholes. The synthesis of 1-benzyl-3,4-dimethyl-1H-phosphole involves the reaction of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-phosphole with benzyl (B1604629) bromide, followed by dehydrohalogenation.
Intramolecular Cyclizations and Rearrangements
This compound systems can participate in various intramolecular cyclization and rearrangement reactions to form more complex polycyclic structures. acs.org For instance, benzo[b]phosphole oxides can be synthesized via the intramolecular addition of an alkenyl radical to an aryl ring, followed by oxidation and proton elimination. rsc.org This radical-mediated cyclization is a common strategy in the synthesis of phosphorus-containing heterocycles. rsc.org Another example involves the t-BuLi-mediated rearrangement of vinyl bromides and phosphine oxides to produce 2,3-dihydro-1H-phosphindole-1-oxides. acs.org Intramolecular Heck cyclizations of dienylphosphonates and related compounds have also been developed to synthesize benzofused phostone and phostam derivatives. acs.org
Table 2: Examples of Intramolecular Cyclizations and Rearrangements
| Reactant Type | Reaction Condition | Product Type |
|---|---|---|
| Alkenyl radical with an aryl ring | Radical initiator | Benzo[b]phosphole oxide |
| Vinyl bromides and phosphine oxides | t-BuLi | 2,3-Dihydro-1H-phosphindole-1-oxide |
| (2-Iodobenzyl)buta-1,3-dienylphosphonates | Palladium catalyst | Benzofused phostone derivatives |
Mechanistic Elucidation of Key Transformations
Dissociative (S\N1P) and Concerted Associative (S\N2P) Mechanisms at Phosphorus
Substitution reactions at the phosphorus center of this compound derivatives can proceed through different mechanistic pathways, analogous to S\N1 and S\N2 reactions at carbon centers. A dissociative (S\N1P) mechanism involves the initial slow departure of a leaving group to form a three-coordinate, trigonal planar phosphinidenium ion intermediate, which is then rapidly attacked by a nucleophile. libretexts.orglibretexts.org This pathway is favored by factors that stabilize the intermediate and is characterized by a positive entropy of activation. libretexts.org
Conversely, a concerted associative (S\N2P) mechanism involves the nucleophile attacking the phosphorus center at the same time as the leaving group departs. libretexts.orgwikipedia.org This pathway proceeds through a five-coordinate, trigonal bipyramidal transition state. libretexts.org The geometry of this transition state places the incoming nucleophile and the departing leaving group in apical positions. libretexts.org Such reactions typically result in an inversion of stereochemistry at the phosphorus center. libretexts.org The choice between these mechanisms can be influenced by the steric and electronic properties of the substituents on the phosphorus atom and the nature of the nucleophile and leaving group.
Radical Pathways in Phosphole Formation
Radical mechanisms play a significant role in the formation and functionalization of phosphole rings. The synthesis of benzo[b]phosphole oxides, for example, often proceeds via a radical pathway. acs.orgrsc.org This typically begins with the generation of a phosphinoyl radical from a secondary phosphine oxide using an oxidant. acs.orgrsc.org This phosphinoyl radical then adds to an alkyne to form an alkenyl radical. acs.orgrsc.org Subsequent intramolecular cyclization of this alkenyl radical onto an adjacent aromatic ring, followed by oxidation and deprotonation, yields the final benzo[b]phosphole oxide product. acs.orgrsc.org The involvement of radical intermediates in these reactions has been supported by experimental evidence, such as the inhibition of the reaction in the presence of radical scavengers like TEMPO. oaepublish.com
Addition-Elimination Mechanisms in Functionalization Reactions
Functionalization of the phosphole ring can also occur through an addition-elimination mechanism, particularly in nucleophilic substitution reactions at the phosphorus atom or at the carbon atoms of the ring. chemistrysteps.com In the context of phosphate (B84403) transfer reactions, an addition-elimination mechanism involves the nucleophile first adding to the phosphorus atom to form a pentavalent, trigonal bipyramidal intermediate. libretexts.org This is then followed by the elimination of the leaving group to restore the tetrahedral geometry at the phosphorus center. libretexts.org This two-step process is distinct from a concerted S\N2-like mechanism. libretexts.org The ability of phosphorus, a third-row element, to form stable five-coordinate intermediates makes this pathway viable. libretexts.org
Regioselectivity and Stereoselectivity in Cycloadditions
The outcomes of cycloaddition reactions involving this compound systems are significantly governed by the principles of regioselectivity and stereoselectivity. These factors determine the specific orientation and three-dimensional arrangement of the atoms in the resulting cycloadducts. Research has demonstrated that the nature of the substituents on both the phosphole ring and the reacting partner, as well as the reaction conditions, play a crucial role in dictating these selective processes.
In the context of [3+2] cycloadditions, such as those with nitrones, this compound oxides exhibit high regioselectivity. The reaction between 2,3-dihydro-1-phenyl-1H-phosphole 1-oxide and various nitrones consistently yields a single regioisomer. researchgate.netresearchgate.net This selectivity is attributed to the electronic and steric properties of the reactants, which favor a specific orientation of the dipole and the dipolarophile during the transition state. Specifically, the cycloaddition of nitrones to 2,3-dihydro-1-phenyl-1H-phosphole 1-oxide results in the formation of hexahydro- and tetrahydrophospholo[2,3-d]isoxazoles. researchgate.net
Stereoselectivity is also a prominent feature of these reactions. The cycloaddition of nitrones to 2,3-dihydro-1-phenyl-1H-phosphole 1-oxide proceeds with high diastereoselectivity. The nitrone preferentially approaches the phospholene oxide from the side opposite to the bulky phenyl group on the phosphorus atom. researchgate.net When a chiral nitrone is employed, this leads to double asymmetric induction, resulting in the formation of only two diastereoisomers in unequal amounts. researchgate.net For instance, the reaction with a glyceraldehyde-derived chiral nitrone produced two diastereoisomers in a 1.7:1 ratio. researchgate.net X-ray analysis of the major isomer confirmed a trans relationship between the protons at C3 and C4, which arises from an endo transition state with respect to the nitrone. researchgate.net
Enantiopure five-membered ring nitrones derived from L-tartaric acid and L-malic acid have been shown to undergo highly regioselective and stereoselective cycloaddition reactions with racemic 2,3-dihydro-1-phenyl-1H-phospholes. bohrium.comtandfonline.com These reactions lead to the formation of two separable tricyclic cycloadducts, effectively achieving a kinetic resolution of the dihydrophosphole derivative with a diastereomeric ratio of up to 10:1. tandfonline.com In these processes, the 1-phenyl dihydrophosphole oxide approaches the nitrone exclusively from the P=O side and in an exo mode. tandfonline.com
The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, also demonstrates high selectivity. The reaction between 2H-phospholes, which can be formed in situ from 1H-phospholes, and an activated electron-poor imine yields 1-phospha-2-azanorbornenes with high chemoselectivity and moderate diastereoselectivity. nih.govresearchgate.net Similarly, the phospha-Diels-Alder reaction of 2H-phospholes with arylallenes proceeds with excellent regioselectivity, with the reaction occurring selectively at the internal C=C double bond of the allene. rsc.org
The dimerization of phospholene 1-oxides through [4+2] cycloadditions is also highly stereoselective. mdpi.com For example, 3,4-dimethyl-1-phenyl-2-phospholene 1-oxide undergoes stereoselective dimerization to yield a tricyclic P-heterocycle. mdpi.com
The tables below summarize key findings on the regioselectivity and stereoselectivity in cycloaddition reactions of this compound systems.
Table 1: Regioselectivity in Cycloaddition Reactions of this compound Derivatives
| Reactants | Reaction Type | Product(s) | Regioselectivity | Ref |
| 2,3-Dihydro-1-phenyl-1H-phosphole 1-oxide + Nitrones | [3+2] Cycloaddition | Hexahydro- and tetrahydrophospholo[2,3-d]isoxazoles | High (single regioisomer) | researchgate.netresearchgate.net |
| 2H-Phospholes + Arylallenes | [4+2] Cycloaddition (Phospha-Diels-Alder) | 6-Methylene-1-phosphanorbornenes | Excellent (reaction at internal C=C of allene) | rsc.org |
| Phosphole sulfides + Nitrones | [3+2] Cycloaddition | Phospholene fused isoxazolidine | High | rsc.org |
Table 2: Stereoselectivity in Cycloaddition Reactions of this compound Derivatives
| Reactants | Reaction Type | Key Stereochemical Outcome | Diastereomeric Ratio (d.r.) | Ref |
| 2,3-Dihydro-1-phenyl-1H-phosphole 1-oxide + Chiral nitrone (from glyceraldehyde) | [3+2] Cycloaddition | Double asymmetric induction, endo transition state | 1.7:1 | researchgate.net |
| Racemic 2,3-dihydro-1-phenyl-1H-phospholes + Enantiopure nitrones (from L-tartaric/L-malic acid) | [3+2] Cycloaddition | Kinetic resolution, exo approach of phosphole oxide | Up to 10:1 | tandfonline.com |
| 2H-Phospholes + Activated electron-poor imine | [4+2] Cycloaddition (Hetero-Diels-Alder) | Moderate diastereoselectivity | Not specified | nih.govresearchgate.net |
| 3,4-Dimethyl-1-phenyl-2-phospholene 1-oxide | [4+2] Dimerization | High stereoselectivity | Not specified | mdpi.com |
Coordination Chemistry and Ligand Design Principles
2,3-Dihydro-1H-phosphole as a Ligand Motif
The this compound ring system serves as a versatile platform for ligand design. Unlike its aromatic counterpart, phosphole, the saturated C2-C3 bond in the dihydrophosphole ring leads to a more puckered conformation and distinct electronic properties at the phosphorus center. These ligands are generally considered as phosphine-type donors.
Phosphole derivatives, including dihydrophospholes, primarily function as ligands through the phosphorus atom's lone pair. researchgate.net Their coordination behavior is characterized by a combination of σ-donation and π-acceptance. The primary coordination mode is η¹, where the ligand acts as a σ-donor via the phosphorus lone pair. researchgate.net Concurrently, it can exhibit π-acceptor properties by utilizing the low-lying σ*(P-R) antibonding orbitals. researchgate.net
The donor properties can be finely tuned. For instance, creating α-cationic phospholes by reacting a chlorophosphole with stable carbenes results in ligands with strong π-acceptor character. wiley.com The electron-withdrawing nature of the cationic group lowers the energy of the LUMO, enhancing π-acceptance. wiley.com The balance between σ-donation and π-acceptance is crucial for modulating the electronic character of the resulting metal complex.
The this compound framework is an excellent building block for creating multidentate ligands. rsc.org By introducing additional donor groups onto the phosphole ring or its substituents, ligands capable of chelation can be synthesized. These hybrid ligands often feature a phosphorus donor atom alongside other binding sites, which introduces dissymmetry in the coordination sphere of the metal center. researchgate.netrsc.org
A common strategy involves incorporating nitrogen-based donors, such as pyridyl or oxazoline (B21484) groups, to create P,N-chelating ligands. researchgate.netresearchgate.netresearchgate.net These heteroditopic ligands, with their distinct stereoelectronic binding sites (σ³,λ³-phosphorus and sp²-hybridized nitrogen), are particularly significant in asymmetric catalysis. researchgate.net For example, π-chromophores with a (2-pyridyl)phosphole moiety act as heteroditopic P,N-chelates with a wide array of transition metals. researchgate.net The coordination of these ligands can lead to the formation of sophisticated, stereoselective architectures. researchgate.net Furthermore, bidentate phosphine (B1218219) ligands based on related phosphole structures have been synthesized and used in catalysis. researchgate.net
Synthesis and Reactivity of Metal-Phosphole Complexes
The synthesis of metal complexes with dihydrophosphole-based ligands typically involves reacting the phosphine ligand with a suitable metal precursor. mdpi.com The resulting complexes exhibit reactivity that is heavily influenced by the electronic and steric environment of the metal center, which is, in turn, dictated by the ligand.
This compound derivatives and their analogues readily coordinate with a variety of transition metals. The synthesis of complexes with coinage metals like copper and silver, as well as gold, has been reported. mdpi.comacs.org For instance, reacting a 1,2-dihydroacenaphthylene-substituted phosphine with [(Me₂S)AuCl], excess silver chloride, or [(Me₂S)CuBr] yields the corresponding gold, silver, and copper complexes, respectively. mdpi.com
Coordination with platinum group metals is also well-established. Palladium(II) and Platinum(II) complexes are frequently synthesized for applications in catalysis and materials science. researchgate.netunica.it The coordination of 2-(2-pyridyl)phospholes to Pd(II) centers can induce a stereospecific acs.orgCurrent time information in Bangalore, IN.-H migration, transforming the ligand into a phospholene derivative within the coordination sphere. researchgate.net Chiral phosphole-based ligands have been coordinated with rhodium for use in asymmetric hydrogenation. researchgate.net The coordination chemistry extends to other metals like molybdenum, demonstrating the broad utility of these ligands. researchgate.net
Table 1: Examples of Synthesized Transition Metal Complexes with Phosphole-Type Ligands
| Metal Precursor | Ligand Type | Resulting Complex | Reference |
|---|---|---|---|
[(Me₂S)AuCl] |
1,2-dihydroacenaphthylene phosphine | Gold(I) chloride complex | mdpi.com |
AgCl |
1,2-dihydroacenaphthylene phosphine | Silver(I) chloride complex | mdpi.com |
[(Me₂S)CuBr] |
1,2-dihydroacenaphthylene phosphine | Copper(I) bromide complex | mdpi.com |
[Pd(allyl)Cl]₂ |
1,2-dihydroacenaphthylene phosphine | Palladium(II) allyl complex | mdpi.com |
Cu(MeCN)₄BF₄ |
Azahelicene phosphole | Cu(ligand)₂ | researchgate.net |
PdCl₂(MeCN)₂ |
Azahelicene phosphole | C₂-symmetrical Pd(II)-bis(helicene) | researchgate.net |
PtCl₂ |
Pyridine-containing macrocycle | Pt(L)Cl | unica.it |
RhCl₃·3H₂O |
Pyridine-containing macrocycle | Rh(L)Cl₂ | unica.it |
Coordinating a this compound ligand to a metal center is a powerful method for modulating the electronic properties of the system. researchgate.net This "electronic fine-tuning" affects the HOMO and LUMO energy levels and the effective conjugation length of phosphole-based π-conjugated systems. researchgate.net The process of coordination can alter the electron density at both the phosphorus atom and the metal, influencing the reactivity and catalytic activity of the complex.
For example, oxidizing the phosphorus atom from P(III) to P(V) can switch the character of a phosphole ring from weakly aromatic to weakly antiaromatic. researchgate.net In a similar vein, the introduction of α-cationic substituents onto the phosphole ring dramatically enhances its π-acceptor capabilities, an effect that is transmitted and can be further tuned through metal coordination. wiley.com This modulation is critical for designing catalysts where specific electronic properties at the metal center are required for optimal performance.
P-chiral phosphorus ligands derived from scaffolds like 2,3-dihydrobenzo[d] acs.orgCurrent time information in Bangalore, IN.oxaphosphole, a fused analogue of dihydrophosphole, have emerged as highly effective in transition-metal-catalyzed asymmetric transformations. nih.govchinesechemsoc.org These ligands possess unique structural features, such as conformational rigidity and air stability, making them practical for a wide range of catalytic applications. nih.govchinesechemsoc.org
Chiral bisphosphorus ligands based on this motif have demonstrated exceptional enantioselectivities and high turnover numbers in reactions like asymmetric hydrogenation, providing efficient routes to chiral amines, alcohols, and amino acids. nih.gov Chiral monophosphorus ligands have also proven to be powerful in numerous other catalytic asymmetric reactions. nih.gov A copper(I)-catalyzed asymmetric hydrophosphination has been developed to afford chiral 1,2-bisphosphine derivatives, which serve as effective ligands in rhodium-catalyzed asymmetric hydrogenation of α-amino-α,β-unsaturated esters, yielding the corresponding α-amino acid derivatives with high enantioselectivity. sci-hub.se
Table 2: Applications of Chiral Phosphole-Type Ligands in Asymmetric Catalysis
| Ligand Type | Catalytic Transformation | Type of Chiral Product | Reference |
|---|---|---|---|
| Chiral biaryl monophosphorus ligands | Asymmetric Suzuki-Miyaura coupling | Chiral biaryls | nih.gov |
| Chiral biaryl monophosphorus ligands | Asymmetric dearomative cyclization | Chiral all-carbon quaternary stereocenters | nih.gov |
| Chiral biaryl monophosphorus ligands | Asymmetric hydroboration/diboration | Chiral α-amino tertiary boronic esters | nih.gov |
| Chiral bisphosphorus ligands (e.g., MeO-BIBOP) | Asymmetric hydrogenation | Chiral amines, alcohols, carboxylic acids | nih.gov |
| Chiral 1,2-bisphosphines | Rh-catalyzed asymmetric hydrogenation | α-amino acid derivatives | sci-hub.se |
Formation of Phosphonium (B103445) Salts via Protonation or Alkylation
The phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic allows it to react with electrophiles, such as protons (H⁺) from acids or the carbon atoms of alkyl halides, to form quaternary phosphonium salts. This process, known as quaternization, transforms the trivalent phosphorus center into a tetracoordinate, positively charged phosphonium ion. The reactivity of the phosphole ring in these reactions can be influenced by the nature of the substituents on both the phosphorus atom and the carbon atoms of the ring.
Protonation:
The reaction of this compound and its derivatives with strong acids leads to the formation of phospholium salts through P-protonation. The stability of the resulting phospholium salt is dependent on the acid used and the reaction conditions. For instance, the protonation of phospholes with strong, non-coordinating acids like trifluoromethanesulfonic acid can yield stable 1H-phospholium triflates at low temperatures. researchgate.net However, when using hydrohalic acids like hydrogen chloride, the initially formed 1H-phospholium chloride can be unstable and may undergo further reactions. researchgate.net
One observed pathway involves a Current time information in Bangalore, IN.researchgate.net-sigmatropic shift of the proton from the phosphorus to a carbon atom of the ring, leading to the formation of a more stable 2,5-dihydrophospholium species. researchgate.net This rearrangement highlights the dynamic equilibrium that can exist in these systems.
Alkylation:
Alkylation of 2,3-dihydro-1H-phospholes is a common method for synthesizing phosphonium salts. This reaction typically involves the treatment of the phosphole with an alkyl halide. The rate of this SN2 reaction is sensitive to the steric and electronic properties of both the phosphole and the alkylating agent. Research on related phosphole systems has shown that derivatives with methyl groups on the ring, such as 3,4-dimethyl-1-phenyl-2,5-dihydro-1H-phosphole, exhibit faster quaternization rates with alkyl halides compared to less substituted analogs. researchgate.net This increased reactivity is attributed to the electron-donating effect of the methyl groups, which enhances the nucleophilicity of the phosphorus atom.
A variety of alkylating agents can be employed, leading to a diverse range of phosphonium salts. For example, the quaternization of 1-aryl-2,5-dihydro-1H-phospholes with methyl bromoacetate (B1195939) has been successfully used to produce the corresponding (methoxycarbonyl)methylphosphonium salts. researchgate.netlookchem.com These salts are valuable precursors for the in-situ generation of heterocyclic phosphoranes (ylides) upon treatment with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.netlookchem.com
Detailed research has explored these transformations, providing insights into the reaction conditions and the properties of the resulting phosphonium salts.
Detailed Research Findings:
The quaternization of phospholes is a well-established transformation, and studies on related dihydrophosphole isomers provide significant insight into the expected reactivity of 2,3-dihydro-1H-phospholes. Research by Keglevich and co-workers on the quaternization of 1-aryl-2,5-dihydro-1H-phospholes with methyl bromoacetate demonstrated an efficient method for the synthesis of phosphonium salts that serve as precursors to functionalized ylides. researchgate.netlookchem.com The reactions were carried out and the resulting phosphonium salts were characterized using NMR spectroscopy and mass spectrometry. researchgate.net
In a different line of research, the protonation of various phospholes has been investigated to understand the fundamental reactivity of the phosphorus lone pair. researchgate.net Studies have shown that protonation occurs at the phosphorus atom, and the stability of the resulting phospholium ion is influenced by the counter-ion and the substitution pattern on the phosphole ring. researchgate.net
The following tables summarize representative examples of alkylation reactions on dihydrophosphole systems, which are analogous to the expected reactivity of this compound.
Table 1: Alkylation of 1-Aryl-2,5-dihydro-1H-phospholes
| Starting Phosphole | Alkylating Agent | Product | Reference |
| 1-Phenyl-3-methyl-2,5-dihydro-1H-phosphole | Methyl bromoacetate | 1-((Methoxycarbonyl)methyl)-1-phenyl-3-methyl-2,5-dihydro-1H-phospholium bromide | researchgate.netlookchem.com |
| 1-(p-Tolyl)-3-methyl-2,5-dihydro-1H-phosphole | Methyl bromoacetate | 1-((Methoxycarbonyl)methyl)-1-(p-tolyl)-3-methyl-2,5-dihydro-1H-phospholium bromide | researchgate.net |
| 1-(p-Methoxyphenyl)-3-methyl-2,5-dihydro-1H-phosphole | Methyl bromoacetate | 1-((Methoxycarbonyl)methyl)-1-(p-methoxyphenyl)-3-methyl-2,5-dihydro-1H-phospholium bromide | researchgate.net |
Computational and Theoretical Studies on 2,3 Dihydro 1h Phosphole Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of 2,3-dihydro-1H-phosphole systems and their derivatives. These computational methods provide profound insights into the electronic structure, reaction mechanisms, selectivity, and aromaticity of this class of organophosphorus compounds.
DFT calculations are instrumental in determining the electronic properties of phosphole derivatives, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and electronic transitions within the molecule.
Studies on various phosphole systems have shown that modifications to the phosphorus atom or the π-conjugated system can significantly alter the HOMO and LUMO energy levels. For instance, the oxidation of the phosphorus atom in dihydrophosphete derivatives leads to a stabilization of the molecular orbitals and a reduction in the HOMO-LUMO gap. sci-hub.se This tuning of the energy gap is crucial for designing materials with specific electronic and photophysical properties. rsc.org In some cases, the HOMO and LUMO are delocalized over the entire molecular backbone, indicating a conjugated system. sci-hub.sersc.org
Electron delocalization is another key aspect of the electronic structure that can be effectively studied using DFT. In push-pull systems like 2-BH2-5-NH2-1H-phosphole, electron delocalization along the π-diene system is significantly pronounced. kuleuven.be The degree of electron delocalization from an ylide group to an adjacent carbonyl group in certain phosphole derivatives is also influenced by the substituents on the phosphite (B83602). rsc.org TD-DFT calculations have been employed to demonstrate that the primary absorption maxima in some phosphole derivatives are due to HOMO-LUMO transitions, which are characterized as local π → π* transitions. acs.org
DFT calculations are pivotal in elucidating the mechanisms of reactions involving phosphole systems. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for various reaction pathways.
For example, DFT studies on the dimerization of 2H-phospholes have predicted a facile process involving P···P bond formation, which aligns with experimental observations. acs.org The activation energies for these dimerizations indicate that endo transition states are generally lower in energy than the corresponding exo transition states. acs.orgresearchgate.net In the context of cycloaddition reactions, DFT has been used to evaluate proposed mechanisms for the reaction of 1H-phospholes with alkenes, providing support for experimental findings. researchgate.net
Computational studies have also shed light on the mechanism of formation for germyl- and stannyl-substituted phosphole derivatives, showing a reaction pathway similar to their silyl-substituted counterparts with low activation barriers for the migration of the germyl (B1233479) or stannyl (B1234572) group. acs.org Furthermore, theoretical investigations into the reaction of 1,3-azaphospholo[5,1-a]pyridines have been conducted at the DFT level to understand their dienophilic reactivity. mdpi.com In the Mallory reaction of 2,3-diarylbenzophospholes, computational studies have been instrumental in unveiling the detailed reaction mechanism. rsc.org
DFT calculations serve as a predictive tool for understanding and rationalizing the regioselectivity and stereoselectivity observed in chemical reactions of phospholes. By comparing the activation energies of different possible reaction pathways, the most likely outcome can be determined.
In Diels-Alder reactions of 1-methylphosphole 1-oxide, DFT calculations have shown that the formation of endo isomers is energetically favored. acs.org The distortion-interaction model, analyzed through DFT, has been successful in quantitatively explaining the stereospecific formation of syn products in these reactions. acs.org This model indicates that the distortion energies of the diene contribute significantly to the formation of the syn product. acs.org
Theoretical investigations at the DFT level have also been employed to study the regioselectivity in the Diels-Alder reaction of 1,3-bis(ethoxycarbonyl)-1,3-azaphospholo[5,1-a]pyridine with isoprene. mdpi.com While a small difference in activation energies was calculated, it was noted that this level of theory might not fully account for the experimentally observed high regioselectivity. mdpi.com For the reaction between triethyl phosphite and tetrachloromethane, DFT calculations have shown that the nucleophilic attack preferentially occurs at a chlorine atom rather than the carbon atom, indicating the reaction is regioselective. scholarsresearchlibrary.com
The aromaticity of phosphole and its derivatives is a topic of significant interest and has been extensively investigated using DFT methods. Aromaticity is assessed through various indices, including geometric criteria (e.g., Julg index), magnetic criteria (e.g., Nucleus-Independent Chemical Shift, NICS), and energetic criteria.
DFT calculations have shown that the aromaticity of phospholyl rings is influenced by substituents and can be interpreted through a combination of these indices. acs.org It has been demonstrated that phosphole aromaticity does not necessarily correlate with the pyramidality at the phosphorus atom. acs.org Instead, variations in hyperconjugative and, to a lesser extent, conjugative effects are responsible for changes in cyclic delocalization. acs.org
NICS calculations are a popular method for quantifying aromaticity, where negative values at the ring center indicate aromatic character. kuleuven.belatrobe.edu.au For phosphole, NICS calculations yield values that suggest it is less aromatic than furan (B31954) and benzene. latrobe.edu.au The planarity of the phosphole ring is also a key factor; planarizing the phosphorus atom can lead to greater conjugation. kuleuven.be Theoretical studies have also explored how the introduction of other heteroatoms into the phosphole ring affects its aromaticity. scielo.br
Ab Initio and Other Quantum Chemical Calculations
Alongside DFT, ab initio and other quantum chemical methods provide valuable data on the conformational landscapes and dynamic processes of phosphole systems.
Ab initio and DFT calculations have been employed to determine the structure and inversion barrier at the phosphorus(III) center in various cyclic phosphorus compounds. worldscientific.com The inversion barrier is a measure of the energy required to invert the pyramidal geometry at the phosphorus atom.
Studies have shown that the ring size and the nature of substituents have a significant effect on the P-inversion barriers. worldscientific.comrsc.org For phosphole, ab initio calculations at the MP2/6-31G(d) level have determined the pyramidal inversion barrier to be around 17 kcal/mol. scielo.br The introduction of additional phosphorus and arsenic atoms into the five-membered ring has been shown to drastically reduce this inversion barrier. scielo.br The inversion process in phosphole and its heavier group 15 analogues has been analyzed in detail, revealing that the inversion barrier increases down the group. researchgate.net These computational approaches provide inversion barriers that are in good agreement with experimental data. kuleuven.be
Global Descriptor Parameters (Electronegativity, Chemical Hardness, Global Softness)
In the realm of computational chemistry, global descriptor parameters derived from Density Functional Theory (DFT) are essential for characterizing the reactivity of molecular systems. researchgate.netscielo.br These descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), provide a quantitative measure of a molecule's stability and reactivity. mdpi.com
Electronegativity (χ), in the context of DFT, is defined as the negative of the chemical potential (μ) and indicates a molecule's ability to attract electrons. researchgate.netijarset.com Chemical hardness (η) represents the resistance to a change in electron distribution, with "hard" molecules having a large gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Conversely, global softness (S) is the reciprocal of hardness and signifies how easily a molecule's electron cloud can be polarized; "soft" molecules are typically more reactive. mdpi.comijarset.com
These parameters are calculated using the energies of the frontier molecular orbitals, HOMO and LUMO, according to the following equations:
| Parameter | Formula | Description |
| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | Measures the tendency of a species to attract electrons. researchgate.net |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. researchgate.netmdpi.com |
| Global Softness (S) | S = 1 / (2η) | Measures the capacity of a species to receive electrons. ijarset.com |
Theoretical studies on phosphole systems utilize these descriptors to predict their chemical behavior. For instance, a molecule with a smaller HOMO-LUMO gap is considered softer and thus more polarizable and chemically reactive. ijarset.com The introduction of different substituents to the phosphole ring can modulate these frontier orbital energies, thereby fine-tuning the global reactivity parameters. kuleuven.be Computational analyses allow for a systematic investigation of these substituent effects, providing a method to tailor the electronic properties and reactivity of phosphole derivatives for specific applications. kuleuven.be
In Silico Modeling for Structure-Reactivity Relationships
In silico modeling, particularly using DFT and ab initio methods, is a powerful tool for establishing detailed structure-reactivity relationships in this compound and related systems. researchgate.netacs.org These computational approaches provide deep insights into reaction mechanisms, transition states, and the electronic factors that govern chemical reactivity, which can be difficult to probe experimentally. researchgate.netacs.org
A prominent example of in silico modeling is the study of Diels-Alder reactions involving phosphole tautomers. Computational studies have been instrumental in understanding the reactivity of 1H-phospholes and 2H-phospholes. researchgate.net Theoretical calculations demonstrated that the researchgate.netkuleuven.be sigmatropic rearrangement that converts a 1H-phosphole into a 2H-phosphole has a lower activation barrier than the Diels-Alder reaction of the 1H-phosphole itself. This crucial finding supports the proposal that 1H-phosphole first isomerizes to the more reactive 2H-phosphole in situ before participating in cycloaddition reactions. researchgate.net
Furthermore, computational models can accurately predict the stereoselectivity of such reactions. For the cyclodimerization of 1-methylphosphole 1-oxide, DFT calculations correctly predicted a significant preference for the syn adduct over the anti adduct by calculating the activation energies for the respective transition states. acs.org The calculated activation energies for the syn and anti transition states were found to be 7.7 and 15.7 kcal/mol, respectively, clearly favoring the syn pathway. acs.org
In silico studies also extend to understanding the reactivity of more complex phosphole derivatives. For hypervalent dithieno[3,2-b:2′,3′-d]phospholes, computational analysis revealed an unusual square-pyramidal geometry instead of the expected trigonal bipyramidal structure. rsc.org This structural insight was key to understanding their Lewis-acidic character and reactivity towards nucleophiles. rsc.org Similarly, studies on the synthesis of novel benzofused phospha-γ-lactones use computational results to support reaction mechanisms and establish structure-activity relationships that are vital for developing new organophosphorus compounds with potential therapeutic applications. acs.org
The table below summarizes key computational findings regarding the reactivity of phosphole systems.
| System/Reaction | Computational Method | Key Finding | Reference |
| Phosphole Tautomerization | CCSD(T) and B3LYP | 1H-phosphole converts to 2H-phosphole prior to Diels-Alder reaction due to lower activation barriers for sigmatropic shifts. | researchgate.net |
| 1-Methylphosphole 1-Oxide Dimerization | B3LYP/6-31G(d) | The activation energy for the syn transition state (7.7 kcal/mol) is significantly lower than for the anti (15.7 kcal/mol), predicting syn stereoselectivity. | acs.org |
| Dithieno[3,2-b:2′,3′-d]phospholes | DFT | Revealed a square-pyramidal geometry, explaining the observed Lewis acidity and reactivity with nucleophiles. | rsc.org |
Advanced Applications and Future Research Directions
Applications as Building Blocks in Complex Organic Synthesis
The inherent reactivity of the 2,3-dihydro-1H-phosphole scaffold makes it an important precursor in the construction of more complex molecular architectures. Its derivatives are widely employed in the synthesis of other heterocyclic systems and as starting materials for a variety of functionalized molecules.
Synthesis of Other Phosphorus Heterocycles
This compound and its derivatives are instrumental in the synthesis of a wide array of other phosphorus-containing heterocycles. Oxidation of the phospholene ring readily yields phospholene oxides, which are stable and versatile intermediates. researchgate.netchemimpex.com For instance, 3-methyl-1-phenyl-2-phospholene 1-oxide is a key precursor used in the synthesis of phosphole-based polymers. chemimpex.com
Furthermore, these phospholene oxides can be used to create more complex fused-ring systems. Research has demonstrated the synthesis of 7-phosphanorbornene derivatives starting from 2,5-dihydro-1H-phosphole 1-oxides. scispace.com The dihydrophosphole structure also serves as a foundational element for creating benzo-fused phosphorus heterocycles. For example, practical synthetic routes have been established for 1,3-benzoazaphosphole analogues, such as 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] Current time information in Bangalore, IN.nih.govazaphosphole, highlighting the utility of phosphorus heterocycles in constructing novel molecular frameworks. frontiersin.orgnih.gov These synthetic strategies are crucial for developing new functional materials and pharmacologically active compounds. nih.govacs.org
| Starting Material Derivative | Resulting Heterocycle | Significance |
| 2,5-Dihydro-1H-phosphole 1-oxides | 7-Phosphanorbornenes | Access to bridged P-heterocycles. scispace.com |
| 2-Aminophenyl(phenyl)phosphine | 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] Current time information in Bangalore, IN.nih.govazaphosphole | Practical route to benzo-fused P,N-heterocycles. frontiersin.orgnih.gov |
| ortho-Alkynyl secondary phosphine (B1218219) oxides | Benzophosphole oxides | Efficient synthesis of benzo-fused phospholes. |
Construction of Fused Polycyclic Aromatic Hydrocarbon (PAH) Systems
The integration of a phosphole ring into polycyclic aromatic hydrocarbons (PAHs) creates hybrid molecules with unique electronic and photophysical properties. This compound derivatives are key starting points for building these complex, π-extended systems. The synthesis of triphenylene-fused phosphole oxides has been achieved using a 7-hydroxybenzo[b]phosphole derivative, which itself can be constructed from precursors related to dihydrophospholes. beilstein-journals.org This multi-step synthesis involves the initial formation of the phosphole ring, followed by π-extension reactions to build the larger aromatic structure. beilstein-journals.org
Similarly, dibenzo[d,d′]naphtho[2,3-b:6,7-b′]diphosphole, a π-extended phosphole system, has been synthesized and studied, demonstrating how the phosphole unit can be incorporated into larger, naphthalene-based aromatic structures. researchgate.net These phosphorus-containing PAHs are of significant interest for their potential applications in organic electronics and bioimaging. beilstein-journals.orgnih.gov The fusion of the phosphole ring alters the electronic nature of the PAH, often leading to desirable properties such as strong fluorescence. beilstein-journals.org
Precursors for Functionalized Derivatives
The this compound ring is readily modified to produce a vast library of functionalized derivatives. The phosphorus atom can be oxidized to form phosphine oxides or converted to phosphine sulfides. researchgate.netfrontiersin.org For instance, 3-phenyl-2,3-dihydro-1H-benzo[d] Current time information in Bangalore, IN.nih.govazaphosphole-2-thione was successfully synthesized from a phosphine precursor in high yield. frontiersin.orgnih.gov
The carbon backbone of the ring can also be functionalized. Bromination of 3-methyl-1-phenyl-2-phospholene 1-oxide, for example, can yield mono-, di-, or tri-brominated phospholane (B1222863) derivatives. researchgate.net Furthermore, the partially saturated ring can undergo reactions such as cycloadditions. Nitrone cycloadditions to 2,3-dihydro-1-phenyl-1H-phosphole 1-oxide have been reported. The P-substituent can also be modified; for example, treatment with a Grignard reagent allows for further functionalization of the phosphorus moiety. thieme-connect.de This chemical versatility makes dihydrophospholes valuable starting materials for creating a diverse range of organophosphorus compounds with tailored properties. researchgate.netnih.gov
Contributions to Functional Materials Chemistry
The unique electronic characteristics of the phosphole moiety, often accessed via dihydrophosphole precursors, make it a valuable component in the design of advanced functional materials. Its ability to influence the electronic structure of π-conjugated systems is particularly significant for applications in optoelectronics.
Organic Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)
Phosphole-based materials have shown considerable promise in organic optoelectronic devices. Their derivatives are explored as components in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netchemimpex.com The incorporation of phosphole units, which can be synthesized from dihydrophosphole precursors, into conjugated polymers or small molecules can enhance the performance of these devices. chemimpex.com For example, phosphole-based fluorophores have been investigated for their efficacy in OLEDs, with dithienophospholes showing strong blue photoluminescence and high quantum yields, making them suitable as blue-light emitting components. researchgate.netnih.gov
In the realm of organic photovoltaics, the strategic replacement of other heterocycles with phosphole has led to significant improvements in power conversion efficiencies (PCEs). researchgate.net Theoretical and experimental studies on non-fullerene acceptors (NFAs) like the "Y6" molecule show that substituting its pyrrole (B145914) units with phosphole units lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for electron-accepting ability. researchgate.netwiley.com This tuning of electronic properties is a key factor in boosting the efficiency of organic solar cells. wiley.com
Tunable π-Conjugated Systems with Unique Electronic Features
A defining feature of phosphole chemistry is the ability to tune the electronic properties of π-conjugated systems. researchgate.netresearchgate.net The phosphorus atom in the phosphole ring has a significant influence on the electronic structure of the molecule. nih.gov Unlike the planar nitrogen atom in pyrrole, the phosphorus in phosphole adopts a pyramidal geometry, which results in limited aromatic character and a characteristically low-lying LUMO energy level. researchgate.netresearchgate.net This low LUMO is crucial for creating highly delocalized π-systems. researchgate.net
The electronic properties can be finely controlled through chemical modification of the phosphorus atom, such as through oxidation, complexation with metals, or changing the P-substituents. researchgate.netnih.gov This tunability allows for the engineering of materials with specific HOMO-LUMO gaps. For instance, in 2,5-di(2-pyridyl)phospholes, chemical modifications at the phosphorus center allow for precise tuning of the energy gap. rsc.org This control over the electronic landscape makes phosphole-based systems, derived from precursors like this compound, highly attractive for developing novel functional materials with tailored optoelectronic characteristics. researchgate.netresearchgate.net
The table below illustrates the effect of substituting a pyrrole unit with a phosphole unit in the Y6 non-fullerene acceptor, demonstrating the tuning of electronic properties.
| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Y6 (Pyrrole-based) | -5.84 | -3.85 | 1.99 |
| Y6-P (Phosphole-based) | -5.95 | -4.02 | 1.93 |
| Data sourced from Bhardwaj et al. (2025) wiley.com |
Development of Catalytic Systems
The unique electronic and steric properties of this compound and its derivatives have positioned them as versatile scaffolds in the development of advanced catalytic systems. Their applications span from organocatalysis, leveraging the reactivity of the phosphorus center, to serving as ligands for transition metals in homogeneous catalysis.
Organocatalysis and Heterogeneous Metal Catalysis using Phosphine Oxide Derivatives
Phosphine oxides, including derivatives of this compound, have emerged as effective pre-catalysts and organocatalysts in a variety of organic transformations. mdpi.comresearchgate.net A key principle involves a phosphine redox catalytic cycle where the P(V) oxide is reduced in situ to the corresponding P(III) phosphine, which then participates in the main catalytic reaction before being re-oxidized to the phosphine oxide. mdpi.comresearchgate.net This approach has been successfully applied to classic phosphine-mediated reactions such as the Wittig, Mitsunobu, and Staudinger reactions, rendering them catalytic in phosphine. mdpi.comresearchgate.net
Recent research has focused on the heterogenization of these phosphine oxide catalysts to simplify catalyst-product separation and improve recyclability, aligning with the principles of green chemistry. researchgate.net One notable strategy involves anchoring phosphine oxide moieties, such as phospholane oxides, onto solid supports like multiwalled carbon nanotubes (MWCNTs). mdpi.comresearchgate.net These supported catalysts have demonstrated efficacy in promoting Wittig and Mitsunobu reactions, as well as Staudinger ligations. mdpi.com Furthermore, these functionalized MWCNTs can be used to create nanocomposites with palladium nanoparticles, which are active in catalyzing Heck reactions. mdpi.comresearchgate.net
Another approach to heterogeneous catalysis involves the incorporation of phosphine oxide groups into porous organic polymers (POPs). nih.gov These materials can act as robust platforms for binding transition metals, creating well-dispersed catalytic centers. nih.gov For instance, POPs containing phosphine oxide moieties have been synthesized and used to anchor cobalt(II) ions for potential applications in electrocatalysis, such as hydrogen production. nih.gov The phosphine oxide groups serve as effective anchoring sites for the metal ions, facilitating their catalytic activity. nih.gov
The development of heterogeneous catalysts based on phosphine oxides extends to their use in hydrophosphinylation reactions. Copper(II) supported on 4 Å molecular sieves has been shown to be an efficient and reusable heterogeneous catalyst for the addition of H-phosphinates and secondary phosphine oxides to alkynes, yielding alkenylphosphine oxides with high regioselectivity. d-nb.info
Ligands for Homogeneous Transition-Metal Catalysis
Trivalent phosphorus compounds, including 2,3-dihydro-1H-phospholes, are paramount as ligands in homogeneous catalysis due to their unique ability to fine-tune the steric and electronic properties of metal centers. rsc.orgecampus.com This tunability is crucial for controlling the activity, chemo-, regio-, and enantioselectivity of catalytic reactions. rsc.org Dihydrophosphole ligands have been explored in various transition-metal-catalyzed processes, although they are less common than their phospholane counterparts. mdpi.comresearchgate.net
Phospholene-phosphite ligands, derived from dihydrophosphole precursors, have shown promise in the rhodium-catalyzed hydroformylation of terminal alkenes. mdpi.com These ligands can achieve high selectivity for the branched aldehyde product, nearing the performance of leading phospholane-phosphite systems. mdpi.com The synthesis of these ligands often starts from a dihydrophosphole oxide, which is reduced to the corresponding secondary phospholene and then further functionalized. mdpi.com
The design of multidentate ligands incorporating the dihydrophosphole scaffold has also been a fruitful area of research. rsc.org Hybrid P,N-ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor, are of particular interest as they create a dissymmetric coordination sphere around the metal. rsc.org This hemilability can be advantageous in catalysis, allowing the ligand to adapt to the electronic and steric demands of different steps in a catalytic cycle. rsc.org
Furthermore, P-chiral 1-alkoxy-2,3-dihydrophospholes have been synthesized and are considered promising ligands for asymmetric homogeneous catalysis. researchgate.net The synthesis of these enantiomerically pure ligands can be achieved through the nucleophilic cleavage of the P-N bond in a 1-phospha-2-azanorbornene precursor using a chiral lithium alkoxide. researchgate.net The resulting P-stereogenic dihydrophospholes can then be used to create chiral metal complexes for enantioselective transformations. researchgate.net
Emerging Research Themes and Challenges in Dihydrophosphole Chemistry
The field of dihydrophosphole chemistry is continually evolving, with researchers actively addressing inherent challenges and exploring new frontiers in synthesis and application. Key areas of focus include enhancing the stability of these heterocycles, developing advanced methods for asymmetric synthesis, and uncovering novel reaction pathways.
Strategies for Overcoming Instability of Trivalent Phosphorus-Containing Heterocycles
A significant challenge in working with trivalent phosphorus heterocycles, including 2,3-dihydro-1H-phospholes, is their susceptibility to oxidation. researchgate.netwikipedia.orgmsu.edu The lone pair of electrons on the phosphorus atom is readily attacked by atmospheric oxygen, leading to the formation of the more stable pentavalent phosphine oxide. researchgate.netmsu.edu This inherent instability can complicate their synthesis, storage, and application, particularly in catalysis where the trivalent form is often the active species. researchgate.net
Several strategies have been developed to mitigate this instability. One common approach is the protection of the trivalent phosphorus atom as a borane (B79455) adduct. mdpi.com Diarylphosphine boranes, for example, are more stable towards oxidation than the parent phosphines and can be handled more easily. mdpi.com The borane group can be removed when needed to liberate the trivalent phosphine for subsequent reactions or for its use as a ligand. mdpi.com
Another strategy involves the incorporation of sterically bulky substituents on or near the phosphorus atom. These bulky groups can physically shield the phosphorus from attack by oxygen and other reagents. mdpi.comresearchgate.net For instance, the use of biphenyl (B1667301) groups instead of phenyl groups on the phosphorus atom has been shown to increase the stability of the resulting phosphine against air and moisture. mdpi.com Similarly, introducing bulky groups on the phosphole ring can help stabilize the molecule. researchgate.net
The electronic properties of the substituents also play a role. The introduction of a ferrocenyl group into a phosphine has been demonstrated to confer an antioxidant effect, inhibiting the aerobic oxidation of the phosphorus center. researchgate.net This effect is believed to stem from the quenching of singlet oxygen by the ferrocene (B1249389) moiety. researchgate.net
Advancements in Asymmetric Synthesis and Chiral Induction
The development of enantioselective synthetic methods is a major goal in modern chemistry, and the synthesis of chiral phosphine ligands is crucial for asymmetric catalysis. researchgate.netrsc.org this compound provides a valuable scaffold for creating P-stereogenic centers.
A key challenge is the controlled synthesis of a single enantiomer. One successful strategy involves the use of chiral auxiliaries. For example, the reaction of racemic 2,3-dihydro-1-phenyl-1H-phosphole 1-oxide with a chiral, non-racemic nitrone derived from D-glyceraldehyde leads to a kinetic resolution. researchgate.netunifi.ittandfonline.com The cycloaddition reaction proceeds with double asymmetric induction, yielding two main diastereomeric cycloadducts in unequal amounts, which can then be separated. researchgate.nettandfonline.com
Another powerful approach involves the diastereoselective cleavage of a prochiral precursor. The reaction of a racemic 1-phospha-2-azanorbornene with an enantiomerically pure lithium alkoxide, followed by protection of the phosphorus atom, yields a separable mixture of diastereomeric P-chiral 1-alkoxy-2,3-dihydrophosphole sulfides. researchgate.net These air-stable intermediates can be reduced to provide enantiomerically pure P-stereogenic trivalent dihydrophospholes, which are valuable ligands for asymmetric catalysis. researchgate.net
Furthermore, molybdenum-catalyzed asymmetric ring-closing metathesis has been explored for the enantioselective synthesis of P-stereogenic phosphine oxides, including dihydrophosphole oxide derivatives. researchgate.net The resulting chiral phosphine oxides can then be reduced to the corresponding chiral phosphines.
Exploration of Novel Reaction Pathways and Mechanistic Insights
Understanding the fundamental reactivity of 2,3-dihydro-1H-phospholes is essential for developing new synthetic applications. Research in this area focuses on discovering novel transformations and elucidating the underlying reaction mechanisms through a combination of experimental and computational studies. researchgate.netrsc.orgrsc.orgchemrxiv.org
The reactivity of the endocyclic double bond in dihydrophosphole oxides makes them useful dienophiles in Diels-Alder reactions. For example, they can react with dienes to form fused P-heterocyclic systems, such as those found in P-steroid analogues. uzh.ch The stereoselectivity of these cycloadditions is an active area of investigation. uzh.ch
The phosphorus atom itself can direct novel rearrangements. The P-N bond in 1-phospha-2-azanorbornenes, which can be synthesized from 2H-phospholes (tautomers of 1H-phospholes), is highly reactive. d-nb.info Cleavage of this bond with nucleophiles can lead to the formation of functionalized 2,3-dihydrophospholes. d-nb.info Interestingly, reduction of these bicyclic compounds with lithium aluminum hydride can trigger an unexpected rearrangement to form a seven-membered phosphorus heterocycle. d-nb.info
Mechanistic studies, often supported by density functional theory (DFT) calculations, are crucial for understanding competing reaction pathways. researchgate.netrsc.org For example, the addition of phosphanides to diynes can lead to either phosphetes or phospholes, and computational analysis can help to rationalize the observed product distribution under different reaction conditions. researchgate.net Similarly, DFT calculations have been used to elucidate the mechanisms of double bond isomerization in phospholene oxides, which can be promoted by heat, base, or acid. researchgate.net These mechanistic insights are vital for predicting and controlling the outcomes of new reactions involving the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 2,3-Dihydro-1H-phosphole and its derivatives, and what key parameters influence yield?
Synthesis of this compound typically involves cyclization of phosphorus-containing precursors or functionalization of preformed phosphole frameworks. Key methods include:
- H-Phosphonate pathways : Reactions involving H-phosphonates with dienes or alkynes under thermal or catalytic conditions, where solvent polarity and temperature critically affect cyclization efficiency .
- Bestmann-Ohira reagent : Use of dimethyl (1-diazo-2-oxopropyl)phosphonate for diazo transfer reactions, requiring strict control of reaction time and temperature to avoid byproducts .
- Derivatization : Introducing substituents (e.g., methyl or phenyl groups) via nucleophilic substitution or cross-coupling, with yields influenced by steric hindrance and electronic effects of substituents .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Q. What are the recommended safety protocols for handling this compound derivatives in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Respiratory protection when handling powders to avoid inhalation .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., phosphine oxides) .
- Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How do electronic effects in this compound derivatives influence their reactivity in organocatalytic applications?
- Electron-withdrawing groups (EWGs) : Enhance electrophilicity at phosphorus, facilitating nucleophilic attacks in catalytic cycles (e.g., phosphorylation reactions) .
- Aromaticity vs. non-aromaticity : Reduced aromatic character compared to phospholes increases susceptibility to ring-opening reactions, which can be leveraged in asymmetric catalysis .
- DFT studies : Computational modeling predicts charge distribution and frontier orbital interactions, guiding design of catalysts for C–P bond formation .
Q. What strategies resolve contradictions in reported reactivity or stability data of this compound under varying experimental conditions?
- Controlled comparative studies : Replicate conflicting experiments with standardized conditions (e.g., solvent purity, oxygen-free environments) to isolate variables .
- Advanced characterization : Use in-situ NMR or mass spectrometry to detect transient intermediates or degradation products not reported in prior studies .
- Meta-analysis : Systematically review literature to identify trends (e.g., substituent effects on hydrolytic stability) and propose unified mechanistic models .
Q. What methodologies optimize the regioselective functionalization of this compound for targeted drug design?
- Directed C–H activation : Use palladium catalysts with directing groups (e.g., amides) to achieve ortho-functionalization of phenyl-substituted derivatives .
- Chiral auxiliaries : Employ enantiopure ligands (e.g., BINAP) in asymmetric synthesis to access stereochemically complex phosphole-based pharmacophores .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular attachment of bioactive moieties (e.g., triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
